molecular formula C10H12Cl2N2 B1503399 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline CAS No. 20197-84-6

2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B1503399
CAS No.: 20197-84-6
M. Wt: 231.12 g/mol
InChI Key: LEBBEVDINUHSNX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is a chemical compound belonging to the quinazoline class of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichloro-6,7-dimethylquinazoline with a suitable reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is being studied for its ability to inhibit the growth of certain bacteria and viruses.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may be used in the development of new drugs for treating various diseases.

Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 2,4-Dichloroquinazoline

  • 6,7-Dimethylquinazoline

  • Tetrahydroquinazoline derivatives

Uniqueness: 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2,4-dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4,9-10,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBBEVDINUHSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(NC2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697127
Record name 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-84-6
Record name 2,4-Dichloro-6,7-dimethyl-1,2,3,4-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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